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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Z-13-Octadecen-3-yn-1-ol
acetate, a compound of interest in pheromone research and organic synthesis. The guide
provides detailed experimental protocols, summarized quantitative data, and logical workflow
diagrams to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of Z-13-Octadecen-3-yn-1-ol acetate can be achieved through a convergent
synthesis strategy. The key steps involve the formation of the C18 carbon chain containing a Z-
configured double bond and a triple bond, followed by the final acetylation of the terminal
alcohol. A plausible and efficient approach involves a coupling reaction to construct the enyne
backbone, followed by acetylation. Specifically, a Sonogashira or a similar cross-coupling
reaction can be employed to connect a Z-alkenyl halide with a terminal alkynol.
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Caption: General overview of the synthetic workflow for Z-13-Octadecen-3-yn-1-ol acetate.

Experimental Protocols

The following sections provide detailed experimental procedures for each key stage of the
synthesis.

Synthesis of Key Intermediates

A crucial aspect of this synthesis is the preparation of the two coupling partners: a (2)-
configured vinyl halide and a terminal alkynol.

Protocol 2.1.1: Synthesis of (Z)-1-lodopent-1-ene

A stereoselective method to produce (2)-vinyl iodides is the hydroalumination-iodination of a
terminal alkyne.

To a solution of 1-pentyne (1.0 eq) in anhydrous hexane under an inert atmosphere (Argon
or Nitrogen), slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) at 0 °C.

» Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 4 hours.

e Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in anhydrous
tetrahydrofuran (THF) dropwise.

 After the addition is complete, allow the mixture to slowly warm to room temperature and stir
for 12 hours.

e Quench the reaction by the slow addition of a saturated aqueous solution of sodium
thiosulfate.

o Extract the product with diethyl ether, wash the organic layer with brine, and dry over
anhydrous sodium sulfate.

» Purify the crude product by column chromatography on silica gel to afford (Z)-1-iodopent-1-
ene.

Protocol 2.1.2: Synthesis of Tridec-2-yn-1-ol
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This intermediate can be prepared by the alkynylation of a long-chain alkyl halide.

To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add
n-butyllithium (2.2 eq) at -78 °C.

Stir the mixture at this temperature for 30 minutes.

Add a solution of 1-bromodecane (1.1 eq) in anhydrous THF.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry
over anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel to yield tridec-2-yn-1-ol.

Coupling Reaction to Form the Enyne Backbone

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon

bond between a vinyl halide and a terminal alkyne.

Protocol 2.2.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol

To a solution of (Z)-1-iodopent-1-ene (1.0 eq) and tridec-2-yn-1-ol (1.1 eq) in a suitable
solvent such as triethylamine or a mixture of THF and diisopropylamine, add
tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(l) iodide (0.1 eq) under an
inert atmosphere.

Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the
filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain (Z)-13-octadecen-3-yn-
1-ol.

Final Acetylation Step

The final step is the acetylation of the alcohol to yield the target molecule.

Protocol 2.3.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

Dissolve (Z)-13-octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (2—10 mL/mmol) under
an inert atmosphere.[1]

Add acetic anhydride (1.5-2.0 eq) to the solution at 0 °C.[1]

Stir the reaction mixture at room temperature until the starting material is completely
consumed, as monitored by TLC.[1]

Quench the reaction by adding methanol.[1]
Co-evaporate the reaction mixture with toluene to remove residual pyridine.[2]

Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M
HCI, water, saturated aqueous NaHCOs, and brine.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[1]

Purify the crude product by column chromatography on silica gel to afford Z-13-Octadecen-
3-yn-1-ol acetate.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are

based on typical values for similar reactions reported in the literature.

Table 1: Physicochemical Properties of Z-13-Octadecen-3-yn-1-ol Acetate
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Property Value

Molecular Formula C20H3402

Molecular Weight 306.49 g/mol

Appearance Colorless to pale yellow oil

Boiling Point ~380-390 °C at 760 mmHg (estimated)
Density ~0.88 g/cm? (estimated)

Table 2: Expected Reaction Yields and Purity

Reaction Step Product

. Expected Purity
Expected Yield (%)

(%)
Hydroalumination- _
o (2)-1-lodopent-1-ene 70-85 >98 (Z-isomer)
lodination
Alkynylation Tridec-2-yn-1-ol 80-90 >95
) ) (2)-13-Octadecen-3-
Sonogashira Coupling 60-75 >95
yn-1-ol
) Z-13-Octadecen-3-yn-
Acetylation 90-98 >98
1-ol acetate
Table 3: Spectroscopic Data for Z-13-Octadecen-3-yn-1-ol Acetate
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Spectroscopic Technique Expected Data

8 5.50-5.65 (m, 2H, -CH=CH-), 4.15 (t, J=7.0
Hz, 2H, -CH20Ac), 2.30 (m, 2H, -CH2-C=), 2.05
(s, 3H, -OAc), 1.20-1.60 (m, 18H, -CHz-), 0.90
(t, J=7.2 Hz, 3H, -CHs)

1H NMR (CDCls, 400 MHz)

0171.1, 140.5, 110.2, 90.1, 80.5, 62.8, 31.9,
13C NMR (CDCls, 100 MHz) 29.6, 29.5, 29.3, 29.2, 28.9, 28.3, 22.7, 21.0,
14.1

2925, 2855, 2230 (C=C), 1740 (C=0), 1235 (C-

IR (neat, cm—1
( ) 0), 725 (Z, C-H bend)

m/z (%): 306 (M*), 246 (M* - AcOH), and other

Mass Spectrometry (EI) o
characteristic fragments.

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the key transformations and logical connections within the
synthetic pathway.
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Caption: Sonogashira coupling of key intermediates.
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Caption: Final acetylation step to yield the target molecule.

This technical guide provides a comprehensive framework for the synthesis of Z-13-
Octadecen-3-yn-1-ol acetate. Researchers should always adhere to standard laboratory
safety procedures and perform reactions under appropriate conditions. The provided protocols
and data serve as a strong starting point for the successful synthesis and characterization of
this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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